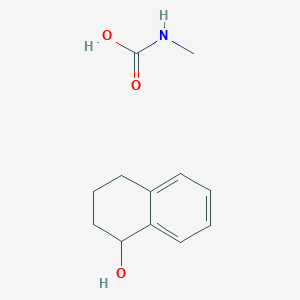
Methylcarbamic acid;1,2,3,4-tetrahydronaphthalen-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylcarbamic acid;1,2,3,4-tetrahydronaphthalen-1-ol is a chemical compound with the molecular formula C10H12O. It is also known by other names such as 1-Naphthol, 1,2,3,4-tetrahydro- and α-Tetralol . This compound is part of the naphthol family and is characterized by its tetrahydronaphthalene structure, which includes a hydroxyl group attached to the first carbon of the naphthalene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-tetrahydronaphthalen-1-ol typically involves the reduction of naphthalene derivatives. One common method is the catalytic hydrogenation of 1-naphthol using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures . Another method involves the reduction of 1-tetralone using sodium borohydride (NaBH4) in an alcohol solvent .
Industrial Production Methods
Industrial production of this compound often employs similar reduction techniques but on a larger scale. The choice of catalyst and reaction conditions may vary to optimize yield and purity. Continuous flow reactors and high-pressure hydrogenation units are commonly used in industrial settings to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-tetrahydronaphthalen-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), hydrogen gas with palladium on carbon (Pd/C)
Substitution: Thionyl chloride (SOCl2)
Major Products Formed
Oxidation: 1-tetralone
Reduction: Tetrahydronaphthalene
Substitution: 1-chlorotetralin
Scientific Research Applications
1,2,3,4-tetrahydronaphthalen-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2,3,4-tetrahydronaphthalen-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with biological molecules, influencing their activity. In medicinal chemistry, it is believed to interact with enzymes and receptors, modulating their function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-Tetralol: Similar structure but lacks the methylcarbamic acid group.
1,2,3,4-Tetrahydronaphthalen-2-ol: Differing position of the hydroxyl group.
1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol: Contains a methyl group instead of a hydroxyl group.
Uniqueness
1,2,3,4-tetrahydronaphthalen-1-ol is unique due to its specific hydroxyl group position and its potential for diverse chemical reactions. Its ability to undergo oxidation, reduction, and substitution reactions makes it a versatile compound in synthetic chemistry .
Properties
CAS No. |
61518-18-1 |
|---|---|
Molecular Formula |
C12H17NO3 |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
methylcarbamic acid;1,2,3,4-tetrahydronaphthalen-1-ol |
InChI |
InChI=1S/C10H12O.C2H5NO2/c11-10-7-3-5-8-4-1-2-6-9(8)10;1-3-2(4)5/h1-2,4,6,10-11H,3,5,7H2;3H,1H3,(H,4,5) |
InChI Key |
XJGDPCHGLZAZCM-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)O.C1CC(C2=CC=CC=C2C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















